molecular formula C8H11NO2 B12539472 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one CAS No. 681473-86-9

5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one

Cat. No.: B12539472
CAS No.: 681473-86-9
M. Wt: 153.18 g/mol
InChI Key: KQNFWPZPMIRQPE-UHFFFAOYSA-N
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Description

5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one is a dihydropyrimidinone (DHPM) derivative, a class of compounds recognized in medicinal chemistry as a "privileged structure" for its wide range of biological activities and its role as a key scaffold in drug discovery . The dihydropyrimidinone core is an essential building block in nucleic acids and is found in numerous pharmacologically active molecules, making it a compound of significant interest for various research streams . This compound is of particular value in oncology and multidrug resistance (MDR) research. Dihydropyrimidinone derivatives have demonstrated promising antitumor properties and the ability to modulate P-glycoprotein (Pgp), an ATP-dependent efflux pump responsible for multidrug resistance in cancer cells . By inhibiting Pgp, compounds in this class can reverse resistance to chemotherapeutic agents, potentially restoring the efficacy of standard treatments . Furthermore, DHPMs have been investigated as specific inhibitors of molecular targets, such as kinesin enzymes, which are critical for cellular division . The dihydropyrimidinone scaffold is typically synthesized via the classic Biginelli reaction, a one-pot multi-component condensation that allows for diverse structural modifications . This versatility enables extensive structure-activity relationship (SAR) studies, making 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one a versatile intermediate for generating novel compounds for high-throughput screening and lead optimization projects. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

681473-86-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-acetyl-4-methyl-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO2/c1-5-3-8(11)9-4-7(5)6(2)10/h4-5H,3H2,1-2H3,(H,9,11)

InChI Key

KQNFWPZPMIRQPE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC=C1C(=O)C

Origin of Product

United States

Biological Activity

5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one
  • Molecular Formula : C₉H₉N₁O₂
  • Molecular Weight : 165.17 g/mol
  • CAS Number : 100060-89-7

The compound features a dihydropyridine core, which is known for its ability to interact with various biological targets.

Antiviral Activity

Recent studies have highlighted the potential of 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one as an antiviral agent, particularly against Hepatitis B virus (HBV). The compound has demonstrated significant inhibition of HBV replication in cell assays with effective concentrations (EC50) in the low micromolar range (1.1–7.7 μM) and low cytotoxicity (CC50 > 80 μM), resulting in selectivity indexes (SI) of up to 92 .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies have shown that it possesses moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth effectively .

Antioxidant Activity

The antioxidant potential of 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one has been assessed through various assays. It exhibits significant free radical scavenging activity, suggesting its role in mitigating oxidative stress-related damage .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with viral enzymes, particularly those involved in the replication cycle of HBV. Its ability to chelate divalent cations at the enzyme's active site enhances its inhibitory effects .
  • Cellular Uptake : The lipophilic nature of the dihydropyridine structure facilitates cellular penetration, allowing for effective intracellular concentrations that contribute to its antiviral and antimicrobial activities.
  • Antioxidative Mechanism : By scavenging reactive oxygen species (ROS), the compound reduces oxidative stress, which is crucial for protecting cells from damage induced by pathogens or environmental factors .

Study on Antiviral Efficacy

In a study focusing on HBV, researchers synthesized several derivatives of 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one and evaluated their antiviral activities. The most potent compounds exhibited EC50 values ranging from 1.1 to 4.7 μM with minimal cytotoxicity . This study highlights the structure-activity relationship (SAR) that can guide further optimization of antiviral agents.

Antibacterial Screening

A series of derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the dihydropyridine ring significantly influenced the MIC values, with some derivatives showing enhanced potency compared to the parent compound .

Data Tables

Activity Type EC50 (μM) CC50 (μM) Selectivity Index
Antiviral1.1 - 7.7>80Up to 92
AntibacterialVariableVariableN/A

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 4, 5, and 6 significantly influence the properties of 3,4-dihydropyridin-2(1H)-one derivatives. Below is a comparative analysis:

Compound Name & Structure Substituents Melting Point (°C) Key Spectral Features (¹H NMR/IR) Yield (%) Application/Notes Reference
5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one 5-acetyl, 4-methyl, 6-methyl 234 δ 2.06 (CH₃), 1705 cm⁻¹ (C=O) 11–13 Intermediate for heterocyclic synthesis
5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one (3c) 5-ethoxycarbonyl, 4-Cl-Ph N/A δ 1.22 (CH₃), 4.12 (OCH₂), 1690 cm⁻¹ (C=O) N/A Biginelli reaction product
5-Acetyl-1,3-dimethoxymethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (3) 1,3-dimethoxymethyl, 4-Ph Oil (yellow) δ 3.12/3.18 (OCH₃), 5.05–5.19 (CH₂O) 13 Alkylation product
5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyridin-2(1H)-one (DHPM) 5-ethoxycarbonyl, 4-Ph N/A N/A 71 Catalyst-dependent synthesis
4-Benzyl-5-(3,4-dimethoxyphenyl)-3,4-dihydropyridin-2(1H)-one (O12) 4-benzyl, 5-dimethoxyphenyl Solid δ 3.75 (OCH₃), 5.10 (CH₂Ph) 61 Anticancer candidate

Key Observations :

  • Electron-Withdrawing Groups : Acetyl (C=O) and ethoxycarbonyl substituents enhance electrophilicity, as evidenced by strong IR absorption at ~1680–1705 cm⁻¹ .
  • Steric Effects : Bulky groups like 4-chlorophenyl or benzyl reduce reaction yields (e.g., 13% for compound 3 vs. 71% for DHPM) .
  • Solubility : Methoxymethyl derivatives (e.g., compound 3) exhibit lower crystallinity, forming viscous oils .

Preparation Methods

Multicomponent Reactions (MCRs)

MCRs are efficient for constructing heterocycles in a single pot. While traditionally applied to dihydropyrimidinones, analogous strategies have been adapted for dihydropyridinones.

Key Components and Conditions

MCRs typically involve aldehydes, 1,3-dicarbonyl compounds, and amines or urea derivatives. For 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one, potential components include:

  • Aldehyde : Acetaldehyde or substituted aromatic aldehydes.
  • 1,3-Dicarbonyl compound : Ethyl acetoacetate or acetylacetone.
  • Amine source : Urea or substituted amines.
Example Protocol
Component Conditions Yield Reference
Acetaldehyde, Ethyl acetoacetate, Urea Solvent-free, 80°C, Lactic acid catalyst 72–84%
Acetylacetone, Aliphatic aldehyde, Ammonia Ethanol reflux, Granite/Quartz catalyst 64–68%

Note: Yields vary based on substituents and catalysts.

Cyclization and Ring-Opening Strategies

Cyclization is a cornerstone for constructing pyridinone scaffolds. Two approaches are prominent:

Intramolecular Cyclization

Reactions involving active methylene compounds (e.g., acetylacetone) with amines or aldehydes form the pyridinone core. For example:

  • Precursor : N-Benzyl-2-chloroacetamide reacts with acetylacetone to form intermediates that cyclize under basic conditions.
  • Conditions : EtONa/EtCOONa, reflux, followed by hydrolysis.
Key Steps
  • Alkylation : N-Benzyl-2-chloroacetamide reacts with acetylacetone.
  • Cyclization : Intramolecular attack forms the pyridinone ring.
  • Acylation : Acetyl groups are introduced via Stille coupling.

Ring-Opening of Pyrano-Pyridinones

4-Hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridin-2,5-diones undergo ring-opening with diethylene glycol to yield 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones, which can be further functionalized.

Starting Material Reagent Product Yield Reference
4-Hydroxy-6-phenyl-6H-pyrano-pyridinone 1,2-Diethylene glycol 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one 70–80%

Stille reactions enable precise introduction of acetyl groups. For example:

  • Substrate : N-Boc-5-iodo-2,3-dihydropyridin-4-one
  • Reagent : Acetyltrimethyltin
  • Conditions : Pd(PPh₃)₄, THF, 60°C.
Substrate Product Yield Reference
N-Boc-5-iodo-2,3-dihydropyridin-4-one 5-Acetyl-2,3-dihydropyridin-4-one 42–70%

Green Chemistry Approaches

Eco-friendly methods minimize waste and energy use:

Lactic Acid-Catalyzed MCRs

Lactic acid acts as a biodegradable catalyst, enhancing yields under mild conditions.

Aldehyde 1,3-Dicarbonyl Compound Catalyst Yield
Benzaldehyde Ethyl acetoacetate Lactic acid 84%
4-Nitrobenzaldehyde Ethyl cyanoacetate Lactic acid 81%

Solvent-Free Synthesis

Granite or quartz catalysis in ethanol eliminates solvent use, achieving yields comparable to traditional methods.

Analytical Characterization

Critical data for confirming the structure:

NMR and IR Spectroscopy

  • ¹H NMR (DMSO-d₆) : δ 2.30 (s, CH₃), 5.34 (d, NH), 7.22 (d, aromatic H).
  • IR : Peaks at 1,644 cm⁻¹ (C=O), 1,549 cm⁻¹ (C=N).

X-Ray Crystallography

The heterocyclic ring adopts an envelope conformation with dihedral angles confirming the dihydropyridinone structure.

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